molecular formula C28H23N3O5 B12023852 1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate CAS No. 769152-34-3

1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate

Cat. No.: B12023852
CAS No.: 769152-34-3
M. Wt: 481.5 g/mol
InChI Key: MFZZRVGXYJGLPC-STBIYBPSSA-N
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Preparation Methods

The synthesis of 1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate involves multiple steps, typically starting with the reaction of 4-toluidine with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with hydrazine hydrate to form the carbohydrazonoyl derivative. The final step involves the condensation of this derivative with 2-naphthol and 4-methoxybenzoic acid under specific conditions to yield the target compound .

Mechanism of Action

The mechanism of action of 1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position of the substituents on the aromatic rings. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties .

Properties

CAS No.

769152-34-3

Molecular Formula

C28H23N3O5

Molecular Weight

481.5 g/mol

IUPAC Name

[1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate

InChI

InChI=1S/C28H23N3O5/c1-18-7-12-21(13-8-18)30-26(32)27(33)31-29-17-24-23-6-4-3-5-19(23)11-16-25(24)36-28(34)20-9-14-22(35-2)15-10-20/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+

InChI Key

MFZZRVGXYJGLPC-STBIYBPSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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